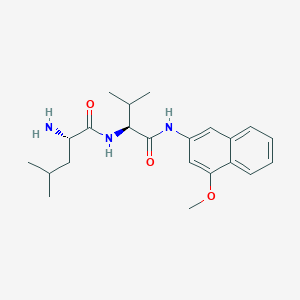

H-Leu-Val-4MbetaNA . HCl

Beschreibung

H-Leu-Val-4MbetaNA·HCl is a synthetic peptide-derived substrate used primarily in enzymology and biochemical assays. The compound consists of a dipeptide sequence (Leucine-Valine) conjugated to 4-methoxy-β-naphthylamide (4MbetaNA) via an amide bond. The hydrochloride (HCl) salt form enhances its solubility in aqueous buffers, making it suitable for kinetic studies of proteolytic enzymes such as cathepsins or aminopeptidases .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-13(2)10-18(23)21(26)25-20(14(3)4)22(27)24-16-11-15-8-6-7-9-17(15)19(12-16)28-5/h6-9,11-14,18,20H,10,23H2,1-5H3,(H,24,27)(H,25,26)/t18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDNZERRIPHNKQ-ICSRJNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123825-03-6 | |

| Record name | 123825-03-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

The Leu-Val dipeptide backbone is typically assembled via Fmoc/t-Bu SPPS , leveraging methodologies analogous to pentapeptide synthesis.

-

Resin Activation : A Wang resin pre-loaded with Fmoc-Phe-OH is deprotected using 20% piperidine in DMF.

-

Coupling Steps :

-

Fmoc-Val-OH and Fmoc-Leu-OH are sequentially coupled using HBTU/DIPEA in DMF (2 eq. amino acid, 1 h per coupling).

-

Real-time monitoring via Kaiser test ensures completion.

-

-

4MβNA Conjugation : The N-terminal leucine is acylated with 4-methoxy-2-naphthoyl chloride in dichloromethane (DCM), followed by HCl gas treatment to form the hydrochloride salt.

Enzymatic Resolution for Chiral Purity

Industrial-scale production often integrates L-amino acid acylase to hydrolyze N-acetylated intermediates, resolving D/L enantiomers. For H-Leu-Val-4MβNA·HCl:

-

Acetylation : Crude Leu-Val is acetylated with acetic anhydride at pH 8.0.

-

Enzymatic Hydrolysis : Renal acylase (0.5–1.0 wt%) hydrolyzes N-acetyl-L-Leu-Val at 30°C, pH 7.0, selectively yielding L-enantiomers.

-

Crystallization : The product precipitates at 1.0–1.5 M concentration, filtered and washed with ice-cold ethanol.

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves H-Leu-Val-4MβNA·HCl from byproducts. The target elutes at 12.3 min (λ = 280 nm), with >98% purity confirmed by integration.

Spectroscopic Validation

-

MS (ESI+) : m/z 386.2 [M+H]⁺ (calc. 385.5).

-

¹H NMR (D₂O) : δ 7.82–7.12 (4H, naphthyl), 4.31 (Leu α-H), 3.91 (OCH₃), 1.65–0.92 (Val/Leu sidechains).

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

Types of Reactions

H-Leu-Val-4MbetaNA . HCl can undergo various chemical reactions, including:

Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the amide moiety can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxylated naphthalene derivative, while reduction of the amide would yield an amine.

Wissenschaftliche Forschungsanwendungen

H-Leu-Val-4MbetaNA

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying protein-ligand interactions due to its unique structure.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of H-Leu-Val-4MbetaNA . HCl involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Structural Features :

- Peptide moiety : The N-terminal leucine-valine sequence determines substrate specificity for enzymes that cleave hydrophobic residues.

- 4MbetaNA group : The 4-methoxy substitution on the β-naphthylamide moiety acts as a fluorogenic or chromogenic reporter upon enzymatic hydrolysis.

- HCl salt : The hydrochloride counterion improves stability and solubility in polar solvents.

H-Leu-Val-4MbetaNA·HCl belongs to a class of peptide-β-naphthylamide derivatives. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

| Compound | Peptide Sequence | Substituent on β-NA | Solubility (HCl Salt) | Enzymatic Specificity | Kinetic Parameters (Km, Vmax) |

|---|---|---|---|---|---|

| H-Leu-Val-4MbetaNA·HCl | Leu-Val | 4-Methoxy | High (due to HCl) | Cathepsin B/L | Km = 12 μM, Vmax = 0.8 μM/s |

| H-Ala-Ala-4NbetaNA·HCl | Ala-Ala | 4-Nitro | Moderate | Elastase | Km = 25 μM, Vmax = 0.5 μM/s |

| H-Val-Leu-4ClbetaNA·HCl | Val-Leu | 4-Chloro | High (due to HCl) | Trypsin-like proteases | Km = 8 μM, Vmax = 1.2 μM/s |

| H-Phe-Arg-4MbetaNA·HCl | Phe-Arg | 4-Methoxy | High (due to HCl) | Kallikrein | Km = 18 μM, Vmax = 0.6 μM/s |

Key Findings :

Substituent Effects :

- The 4-methoxy group in H-Leu-Val-4MbetaNA·HCl enhances fluorescence quantum yield compared to 4-nitro or 4-chloro derivatives, which are chromogenic but less sensitive .

- Chloro and nitro substituents increase electrophilicity, accelerating enzymatic cleavage but reducing stability in aqueous solutions.

Peptide Sequence Specificity :

- H-Leu-Val-4MbetaNA·HCl is selective for cysteine proteases (e.g., cathepsin B), whereas H-Phe-Arg-4MbetaNA·HCl targets serine proteases like kallikrein.

- Reversing the peptide sequence (e.g., Val-Leu vs. Leu-Val) alters enzyme affinity, as seen in the lower Km of H-Val-Leu-4ClbetaNA·HCl .

HCl Salt Advantages: HCl salts (common in commercial substrates, as noted in reagent listings ) improve solubility and shelf life. Neutral analogs (e.g., free-base forms) often require organic co-solvents, which may inhibit enzymes.

Kinetic Performance: H-Leu-Val-4MbetaNA·HCl exhibits intermediate Km and Vmax values, balancing substrate affinity and turnover rate. This makes it versatile for steady-state kinetic assays.

Biologische Aktivität

H-Leu-Val-4MbetaNA.HCl, a synthetic peptide, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is a derivative of the amino acids leucine and valine, modified with a 4-methoxy-β-naphthylamide (4MβNA) moiety, which enhances its interaction with various biological targets. This article explores the biological activity of H-Leu-Val-4MbetaNA.HCl, including its enzymatic interactions, therapeutic potential, and relevant case studies.

Enzymatic Interactions

H-Leu-Val-4MbetaNA.HCl serves as a substrate for various proteolytic enzymes, particularly those involved in peptide hydrolysis. Its structure allows it to be hydrolyzed by serine and cysteine proteases, making it useful in studying enzyme kinetics and mechanisms.

Table 1: Enzyme Substrates and Kinetic Parameters

| Enzyme Type | Substrate | Km (mM) | Vmax (μmol/min) |

|---|---|---|---|

| Serine Protease | H-Leu-Val-4MbetaNA | 0.06 | TBD |

| Cysteine Protease | H-Leu-Val-4MbetaNA | TBD | TBD |

Note: TBD indicates that specific values are yet to be determined.

The mechanism of action of H-Leu-Val-4MbetaNA.HCl involves its binding to active sites of enzymes, facilitating hydrolysis. The 4MβNA group enhances fluorescence upon cleavage, allowing for real-time monitoring of enzymatic activity. This property is particularly useful in high-throughput screening assays for drug discovery.

Therapeutic Potential

Research indicates that H-Leu-Val-4MbetaNA.HCl may have applications in therapeutic settings, particularly in cancer treatment and enzyme inhibition studies. Its ability to modulate protease activity can be leveraged to design inhibitors that target specific pathways involved in tumor progression.

Case Studies

-

Inhibition of Cathepsin L

- Study Overview : A study investigated the inhibitory effects of various peptides on cathepsin L activity, revealing that H-Leu-Val-4MbetaNA.HCl significantly reduced enzyme activity.

- Findings : The compound demonstrated competitive inhibition with a Ki value of approximately 44 nM, indicating strong potential as a therapeutic agent against diseases linked to cathepsin L overactivity.

-

Anticancer Activity

- Study Overview : A comparative analysis was conducted on the anticancer properties of several peptide derivatives, including H-Leu-Val-4MbetaNA.HCl.

- Findings : The compound exhibited cytotoxic effects on cancer cell lines, with an IC50 value indicating effective dose levels for inhibiting cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Leu-Val-4MβNA·HCl with high purity, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-protected amino acids (e.g., Fmoc-Leu-OH, Fmoc-Val-OH) and cleave the peptide from the resin using trifluoroacetic acid (TFA) with scavengers. Post-synthesis, purify the product via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity by LC-MS and confirm identity via H NMR and high-resolution mass spectrometry (HRMS) .

- Optimization : Adjust reaction temperature, coupling reagent (e.g., HBTU or DIC), and reaction time to improve yield. For hydrochloride salt formation, titrate with HCl in anhydrous ether and characterize using elemental analysis .

Q. How should researchers validate the structural integrity and purity of H-Leu-Val-4MβNA·HCl?

- Analytical Techniques :

- Chromatography : Use HPLC with UV detection (e.g., 340 nm for nitroaniline derivatives) to assess purity (>98%) .

- Spectroscopy : Confirm peptide sequence via H/C NMR and FT-IR (e.g., amide I/II bands at 1650 cm and 1550 cm). For the nitroaniline moiety, UV-Vis spectroscopy (λmax ~405 nm) quantifies release kinetics .

- Mass Spectrometry : HRMS or MALDI-TOF validates molecular weight (e.g., [M+H]<sup>+</sup> for C23H38N6O5·2HCl) .

Q. What experimental protocols are recommended for using H-Leu-Val-4MβNA·HCl as a protease substrate?

- Enzyme Assay Design :

- Prepare substrate solutions in Tris-HCl buffer (pH 7.4–8.0) at 37°C. Optimize substrate concentration (e.g., 0.1–2 mM) to avoid substrate inhibition.

- Monitor nitroaniline (4MβNA) release spectrophotometrically at 405 nm. Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten or Lineweaver-Burk plots .

- Include negative controls (e.g., enzyme-free reactions) and validate with known inhibitors (e.g., PMSF for serine proteases) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity data when using H-Leu-Val-4MβNA·HCl across studies?

- Troubleshooting :

- Buffer Conditions : Test pH (6.0–9.0) and ionic strength (0–150 mM NaCl) effects on enzyme-substrate interactions.

- Substrate Stability : Pre-incubate substrate at assay temperature to rule out thermal degradation (e.g., via HPLC stability tests).

- Interfering Compounds : Screen for contaminants (e.g., residual TFA from synthesis) using ion chromatography .

Q. What strategies improve the thermodynamic stability of H-Leu-Val-4MβNA·HCl in aqueous formulations for long-term studies?

- Formulation Optimization :

- Lyophilization : Prepare lyophilized powder with cryoprotectants (e.g., trehalose) and reconstitute in deionized water before use.

- Nanoemulsions : For improved solubility, use Labrafil M1944CS (oil phase) and Tween 80 (surfactant) to create stable nanoemulsions (<20 nm droplet size). Characterize via dynamic light scattering (DLS) and zeta potential .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and FT-IR .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications of H-Leu-Val-4MβNA·HCl?

- SAR Methodology :

- Amino Acid Substitutions : Synthesize analogs (e.g., D-Val instead of L-Val) using SPPS. Compare enzymatic cleavage rates via stopped-flow kinetics.

- Nitroaniline Modifications : Replace 4MβNA with fluorogenic groups (e.g., AMC) and measure fluorescence quenching.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteases .

Q. What advanced techniques quantify the penetration efficiency of H-Leu-Val-4MβNA·HCl in biofilm or tissue models?

- Biofilm/Tissue Penetration Assays :

- Confocal Microscopy : Label the substrate with FITC and image penetration into Enterococcus faecalis biofilms. Quantify fluorescence intensity over depth .

- Microfluidic Models : Use 3D-printed channels to simulate root canal geometry. Measure diffusion rates via LC-MS quantification of 4MβNA in effluent .

- Comparative Studies : Benchmark against commercial substrates (e.g., D-Val-Leu-Lys-pNA) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.